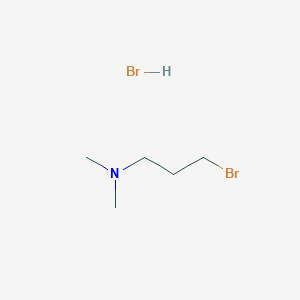

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Description

Properties

IUPAC Name |

3-bromo-N,N-dimethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBJSERXBDUKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602848 | |

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-30-7 | |

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)dimethylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS: 5845-30-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile alkylating agent.

Chemical and Physical Properties

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a white to off-white solid. It is the hydrobromide salt of the tertiary amine, 3-bromo-N,N-dimethylpropan-1-amine. The presence of both a nucleophilic tertiary amine and an electrophilic alkyl bromide functionality (in its free base form) makes it a valuable bifunctional reagent. However, in its hydrobromide salt form, the amine is protonated, rendering it non-nucleophilic and enhancing the stability of the compound for storage.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5845-30-7 | [1] |

| Molecular Formula | C₅H₁₃Br₂N | [2][3] |

| Molecular Weight | 246.97 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Inert atmosphere, room temperature | [3] |

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, the following tables summarize the expected spectroscopic characteristics for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide based on its structure. These values are predictive and should be used for reference purposes. Experimental data should be obtained for confirmation.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~3.3 | Triplet | 2H | -CH₂-N⁺H(CH₃)₂ |

| ~2.9 | Singlet | 6H | -N⁺H(CH₃)₂ |

| ~2.2 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| Variable | Broad Singlet | 1H | -N⁺H- |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~55 | -CH₂-N⁺H(CH₃)₂ | | ~45 | -N⁺H(CH₃)₂ | | ~30 | -CH₂-Br | | ~28 | -CH₂-CH₂-CH₂- |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2950-3100 | C-H stretch (alkyl) |

| 2400-2700 | N-H stretch (ammonium salt) |

| 1465 | C-H bend (alkyl) |

| 650-550 | C-Br stretch |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is typically achieved through the reaction of 1,3-dibromopropane with dimethylamine. The reaction proceeds via a nucleophilic substitution mechanism.

Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine

This protocol describes the synthesis of the free base, which can then be converted to the hydrobromide salt.

Experimental Protocol:

-

Reaction Setup: A solution of dimethylamine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.

-

Addition of 1,3-dibromopropane: 1,3-dibromopropane (1 equivalent) is added dropwise to the cooled dimethylamine solution. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is filtered to remove the dimethylamine hydrobromide byproduct. The filtrate is then concentrated under reduced pressure to yield crude 3-bromo-N,N-dimethylpropan-1-amine.

-

Purification: The crude product can be purified by vacuum distillation.

Formation of the Hydrobromide Salt

To prepare the hydrobromide salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Reactivity and Applications in Drug Development

3-Bromo-N,N-dimethylpropan-1-amine is a valuable reagent for introducing a dimethylaminopropyl moiety onto various scaffolds, a common functional group in many pharmacologically active compounds. The free base of the title compound is a potent alkylating agent. The hydrobromide salt can be used directly in reactions where a base is present to liberate the free amine in situ.

A prominent application is in the synthesis of phenothiazine antipsychotics, such as chlorpromazine.

Application Example: Synthesis of Chlorpromazine

Chlorpromazine is synthesized by the alkylation of 2-chlorophenothiazine with a side chain precursor, which can be 3-bromo-N,N-dimethylpropan-1-amine (or its chloro-analogue).

Experimental Protocol (based on analogous chloro-compound chemistry):

-

Deprotonation: 2-Chlorophenothiazine is dissolved in an inert solvent like toluene. A strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst (e.g., a quaternary ammonium salt), is added to deprotonate the nitrogen of the phenothiazine ring, forming a nucleophilic phenothiazide anion.

-

Alkylation: 3-Bromo-N,N-dimethylpropan-1-amine (as the free base or generated in situ from the hydrobromide salt with excess base) is added to the reaction mixture. The mixture is heated to facilitate the nucleophilic substitution reaction, where the phenothiazide anion displaces the bromide ion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with water to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude chlorpromazine is purified by crystallization or chromatography.

References

physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in pharmaceutical synthesis. This document details its characteristics, outlines experimental protocols for its synthesis and purification, and illustrates its application in the synthesis of the antidepressant, citalopram.

Core Physical and Chemical Properties

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5845-30-7 | [1][2][3] |

| Molecular Formula | C₅H₁₃Br₂N | [1] |

| Molecular Weight | 246.97 g/mol | [1] |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | 484.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.45 g/cm³ (Predicted) | [2] |

| pKa | 10.2 (for the free amine, N,N-dimethylpropylamine) | [4] |

| Solubility | Soluble in water. | [5] |

| Appearance | Solid |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons and the three methylene groups of the propyl chain. The methylene group adjacent to the bromine atom would be the most deshielded, followed by the methylene group adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the two equivalent N-methyl carbons and the three carbons of the propyl chain.

-

FTIR: The infrared spectrum would likely show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as vibrations associated with the C-N and C-Br bonds.

-

Mass Spectrometry: The mass spectrum of the free amine (after deprotonation of the hydrobromide salt) would be expected to show a molecular ion peak and fragmentation patterns typical for alkylamines and alkyl bromides, including the characteristic isotopic pattern for bromine.

Experimental Protocols

Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

A common method for the synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide involves the reaction of 3-(dimethylamino)-1-propanol with hydrobromic acid.

Reaction:

Materials:

-

3-(Dimethylamino)-1-propanol

-

48% Hydrobromic acid

-

Concentrated sulfuric acid

Procedure:

This synthesis is adapted from a general procedure for the preparation of alkyl bromides from alcohols.[6]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-(dimethylamino)-1-propanol.

-

With cooling and stirring, slowly add a 25% excess of 48% aqueous hydrobromic acid.[6]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[6]

-

Heat the mixture to reflux for several hours to ensure complete reaction.[6]

-

After reflux, allow the mixture to cool to room temperature.

-

The product can be isolated by distillation or extraction. For purification, the reaction mixture is typically neutralized, and the free amine is extracted with an organic solvent. The hydrobromide salt is then precipitated by treating the organic solution with HBr.

Purification by Recrystallization

The crude 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide can be purified by recrystallization.

General Protocol:

A mixed solvent system is often effective for the recrystallization of amine hydrobromide salts.[7]

-

Solvent Selection: A good starting point is a mixture of a polar solvent like ethanol or isopropanol, in which the compound is soluble at elevated temperatures, and a less polar anti-solvent like diethyl ether or hexane, in which the compound is sparingly soluble.[7]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).[7]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Crystallization: Slowly add the anti-solvent to the hot solution until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.[7]

-

Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Logical Relationship: Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

The following diagram illustrates a common synthetic route to the target compound.

Caption: A simplified workflow for the synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Experimental Workflow: Synthesis of Citalopram

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram.[8][9][10][11] The following diagram outlines the final alkylation step in a common synthetic route to citalopram.

Caption: Workflow for the N-alkylation step in the synthesis of Citalopram.

References

- 1. GSRS [precision.fda.gov]

- 2. 5845-30-7|3-Bromo-N,N-dimethylpropan-1-amine hydrobromide|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide [oakwoodchemical.com]

- 4. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl-N-propylamine CAS#: 926-63-6 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. EP1123284B1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromine atom and a tertiary amine, makes it a versatile reagent for introducing a dimethylaminopropyl moiety into a target molecule. This technical guide provides an in-depth overview of the plausible synthetic routes for the preparation of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations. While a definitive, publicly available, step-by-step protocol for this specific synthesis is not readily found in the literature, this guide outlines two primary, chemically sound methodologies based on well-established organic transformations.

Plausible Synthetic Routes

Two principal synthetic strategies are proposed for the synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide:

-

Route 1: Bromination of 3-(Dimethylamino)propan-1-ol. This route involves the conversion of the hydroxyl group of the readily available 3-(dimethylamino)propan-1-ol into a bromide. This is a classic nucleophilic substitution reaction on an alcohol.

-

Route 2: Nucleophilic Substitution of 1,3-Dibromopropane with Dimethylamine. This approach utilizes the reaction of an excess of dimethylamine with 1,3-dibromopropane. Careful control of reaction conditions is crucial to favor the desired mono-substituted product over the di-substituted byproduct.

The following sections will detail the proposed experimental protocols for each route.

Route 1: Synthesis via Bromination of 3-(Dimethylamino)propan-1-ol

This method is a straightforward approach that leverages the conversion of an alcohol to an alkyl bromide. The use of hydrobromic acid is a common and effective method for this transformation.

Experimental Protocol

Materials:

-

3-(Dimethylamino)propan-1-ol

-

48% Hydrobromic acid (HBr)

-

Toluene

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable solvent for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(dimethylamino)propan-1-ol.

-

Addition of HBr: Slowly add an excess of 48% hydrobromic acid to the flask with stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or toluene. Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude free base, 3-Bromo-N,N-dimethylpropan-1-amine.

-

Hydrobromide Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrobromic acid dropwise with stirring.

-

Crystallization and Isolation: Cool the solution to induce crystallization. Collect the precipitated 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

| Parameter | Value (Estimated) |

| Reactant | 3-(Dimethylamino)propan-1-ol |

| Reagent | 48% Hydrobromic Acid |

| Stoichiometry (Reagent:Reactant) | 2.5 : 1 |

| Solvent | None (HBr is aqueous) |

| Reaction Temperature | Reflux (approx. 125 °C) |

| Reaction Time | 4 - 6 hours |

| Purity | >95% after recrystallization |

| Yield | 70 - 80% |

Logical Workflow Diagram

Route 2: Synthesis via Nucleophilic Substitution of 1,3-Dibromopropane

This route involves the reaction of 1,3-dibromopropane with dimethylamine. To favor mono-substitution, a large excess of the amine is typically used.

Experimental Protocol

Materials:

-

1,3-Dibromopropane

-

Dimethylamine (e.g., 40% aqueous solution or as a gas)

-

A suitable solvent (e.g., ethanol, tetrahydrofuran)

-

A base (e.g., potassium carbonate, if not using excess dimethylamine)

-

Diethyl ether (or other suitable solvent for work-up)

-

Hydrobromic acid

Procedure:

-

Reaction Setup: In a pressure vessel or a sealed reaction flask, dissolve 1,3-dibromopropane in a suitable solvent like ethanol.

-

Addition of Dimethylamine: Add a large excess of dimethylamine solution to the reaction mixture. The use of a significant excess of the amine helps to minimize the formation of the di-substituted product.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period. Monitor the reaction's progress by GC-MS or TLC.

-

Work-up: Once the reaction is deemed complete, remove the excess dimethylamine and solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and make the solution basic with a suitable base. Extract the product with an organic solvent like diethyl ether.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude free base.

-

Purification: The crude product may require purification by distillation or column chromatography to separate the desired mono-substituted product from any unreacted starting material and di-substituted byproduct.

-

Hydrobromide Salt Formation: Dissolve the purified free base in a suitable solvent and add hydrobromic acid to precipitate the hydrobromide salt, as described in Route 1.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry.

Data Presentation

| Parameter | Value (Estimated) |

| Reactant | 1,3-Dibromopropane |

| Reagent | Dimethylamine |

| Stoichiometry (Reagent:Reactant) | 5 : 1 (or greater) |

| Solvent | Ethanol |

| Reaction Temperature | 25 - 50 °C |

| Reaction Time | 24 - 48 hours |

| Purity | >98% after purification and recrystallization |

| Yield | 50 - 60% (dependent on selectivity) |

Experimental Workflow Diagram

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. While Route 1, the bromination of 3-(dimethylamino)propan-1-ol, is likely to be the more direct and higher-yielding approach, Route 2, the nucleophilic substitution of 1,3-dibromopropane, offers an alternative from different starting materials. The choice of synthesis route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction. The provided experimental protocols and data, while based on analogous and well-established chemical reactions, should serve as a strong foundation for researchers and scientists in the successful synthesis of this important chemical intermediate. It is recommended that small-scale trial reactions are conducted to optimize the specific reaction conditions for either route.

Spectroscopic Profile of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS No: 5845-30-7). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on the known chemical structure, alongside detailed experimental protocols for acquiring such data. This information is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 3-Bromo-N,N-dimethylpropan-1-aminium bromide

-

Molecular Formula: C₅H₁₄Br₂N

-

Molecular Weight: 247.98 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. These predictions are based on established principles of NMR, IR, and MS spectroscopy and provide expected values for key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | -CH₂-Br |

| ~3.30 | Triplet | 2H | -CH₂-N⁺- |

| ~2.95 | Singlet | 6H | -N⁺(CH₃)₂ |

| ~2.25 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~55.0 | -CH₂-N⁺- |

| ~45.0 | -N⁺(CH₃)₂ |

| ~30.0 | -CH₂-Br |

| ~25.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3050 | Medium-Strong | C-H stretch (aliphatic) |

| 2400-2700 | Broad, Strong | N⁺-H stretch |

| 1450-1480 | Medium | C-H bend (CH₂ and CH₃) |

| 650-750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 166.05 / 168.05 | [M]⁺, Isotopic pattern for one bromine atom (the free amine cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated water (D₂O)

-

NMR tube (5 mm)

-

Pipette and filter

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 0-10 ppm is typically sufficient.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (approx. 200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Place a small amount of KBr powder in an oven to ensure it is completely dry.[2]

-

Grind 1-2 mg of the sample with approximately 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

-

Transfer a portion of the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][5]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cation and confirm its elemental composition.

Materials:

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

Methanol or water (HPLC grade)

-

Formic acid (optional, to aid ionization)

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or water. A small amount of formic acid can be added to promote protonation, although the compound is already a salt.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. Key parameters to set include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

Observe the mass spectrum for the molecular ion peak corresponding to the cation of the salt. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for any fragment containing a bromine atom.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To [chem.rochester.edu]

- 2. azom.com [azom.com]

- 3. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. youtube.com [youtube.com]

- 6. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Reactivity of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a versatile bifunctional reagent of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, stability, and, most importantly, its reactivity profile. The document details its application as an alkylating agent in the synthesis of various bioactive molecules, including pharmaceutical intermediates. Key reaction types, such as N-alkylation of heterocyclic compounds, are discussed with a focus on experimental protocols and quantitative data to support researchers in its practical application.

Chemical Properties and Stability

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is the hydrobromide salt of a tertiary amine containing a terminal alkyl bromide. This structure confers upon it the dual reactivity of a nucleophilic tertiary amine and an electrophilic alkylating agent.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 5845-30-7[1][2] |

| Molecular Formula | C₅H₁₃Br₂N |

| Molecular Weight | 246.97 g/mol [2] |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, room temperature[2] |

Stability and Handling:

The compound is known to be harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this reagent. It should be stored in a well-sealed container under an inert atmosphere to prevent degradation.[2]

Core Reactivity: An Electrophilic Alkylating Agent

The primary mode of reactivity for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide stems from the electrophilic nature of the carbon atom bonded to the bromine. This makes it an effective reagent for the introduction of a 3-(dimethylamino)propyl group onto various nucleophiles. The hydrobromide salt form can be advantageous in certain applications, potentially modulating the reactivity and improving the handling characteristics of the free amine.

The general reaction mechanism involves the nucleophilic attack on the primary alkyl bromide, leading to the displacement of the bromide leaving group. This is typically an SN2-type reaction.

Caption: Generalized SN2 reaction pathway.

Applications in Synthesis: N-Alkylation of Heterocycles

A significant application of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is in the N-alkylation of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Tryptamine Derivatives: The Case of Eletriptan

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is not directly used in the most common synthetic routes for the anti-migraine drug Eletriptan. However, the synthesis of Eletriptan and its related compounds often involves the alkylation of an indole nitrogen, a reaction for which 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a suitable reagent for introducing a dimethylaminopropyl side chain. The synthesis of Eletriptan itself involves more complex side chains.[3][4]

A general, analogous reaction would be the N-alkylation of an indole derivative.

Experimental Protocol: General N-Alkylation of Indoles

This protocol is a generalized procedure based on common N-alkylation methods for indoles.

Materials:

-

Indole derivative

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel)

Caption: Experimental workflow for N-alkylation of indoles.

Procedure:

-

To a solution of the indole derivative in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

-

Stir the resulting mixture for a specified time to ensure complete deprotonation of the indole nitrogen.

-

Add a solution of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at a suitable temperature (ranging from room temperature to elevated temperatures) while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data for Analogous N-Alkylation Reactions:

Reactivity with Other Nucleophiles

Beyond nitrogen heterocycles, 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide can react with a variety of other nucleophiles, expanding its synthetic utility.

Potential Nucleophilic Partners:

-

Phenols: Reaction with phenols would lead to the formation of the corresponding O-alkylated products, aryl 3-(dimethylamino)propyl ethers.

-

Thiols: Thiol nucleophiles will react to form thioethers.

-

Carbanions: Carbon-based nucleophiles, such as enolates, can be alkylated to form new carbon-carbon bonds.

The general principles of the experimental protocol for N-alkylation can be adapted for these nucleophiles, with adjustments to the choice of base and solvent being critical for optimal results.

Significance in Drug Development and Medicinal Chemistry

The 3-(dimethylamino)propyl moiety is a common structural motif found in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This is due to the tertiary amine group, which is often protonated at physiological pH, influencing the compound's solubility, membrane permeability, and ability to interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.

The use of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide as a synthetic building block allows for the facile introduction of this important pharmacophore onto a lead molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties in drug discovery programs.

Caption: Role in the drug discovery process.

Conclusion

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as an efficient alkylating agent for a range of nucleophiles, most notably nitrogen heterocycles, makes it a key reagent for the synthesis of compounds with potential therapeutic applications. A thorough understanding of its reactivity, coupled with careful optimization of reaction conditions, will continue to facilitate its use in the development of novel bioactive molecules. Researchers and drug development professionals can leverage the information presented in this guide to effectively incorporate this versatile reagent into their synthetic strategies.

References

An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: Suppliers, Purchasing, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key reagent in synthetic organic chemistry, particularly in the pharmaceutical industry. This document outlines major suppliers, purchasing options, and detailed experimental protocols for its use in common chemical transformations.

Core Chemical Information

| Identifier | Value |

| Chemical Name | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide |

| CAS Number | 5845-30-7 |

| Molecular Formula | C₅H₁₃Br₂N |

| Molecular Weight | 246.97 g/mol |

| Synonyms | (3-Bromopropyl)dimethylamine hydrobromide, N-(3-Bromopropyl)-N,N-dimethylamine hydrobromide |

Suppliers and Purchasing Options

The following table summarizes various suppliers of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, along with available quantities, purity levels, and pricing information to facilitate procurement for research and development purposes.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich | ≥95% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | $16.10 (250 mg) - $489.90 (100 g) | Ships in 5 days from an Aldrich Partner. |

| Simson Pharma Limited | High Quality | Custom Synthesis | Contact for Price | Accompanied by a Certificate of Analysis. |

| Pharmaffiliates | High Purity | Inquire for details | Login for Price | - |

| Oakwood Chemical | Not specified | Inquire for details | Contact for Price | - |

| Advanced ChemBlocks | 95% | Inquire for details | Contact for Price | - |

| BLDpharm | Not specified | Inquire for details | Contact for Price | Available for online orders. |

| ChemScene LLC | Not specified | 10 g | Contact for Price | Available through Fisher Scientific. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk quantity inquiries.

Experimental Protocols

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a versatile alkylating agent. Below are detailed protocols for its application in the synthesis of Chlorpromazine, a prominent antipsychotic drug, and a general procedure for N-alkylation.

Experimental Protocol 1: Synthesis of Chlorpromazine

This protocol is based on the alkylation of 2-chlorophenothiazine.

Materials:

-

2-chlorophenothiazine

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (or the corresponding free base or chloride salt)

-

Sodium hydroxide (or other suitable base like potassium hydroxide or sodamide)

-

Toluene (or xylene)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Water

-

Hydrochloric acid (for salt formation)

-

Ethyl acetate (for purification)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine 2-chlorophenothiazine and toluene. If starting with the hydrobromide salt of the amine, a preliminary neutralization step or the use of a stronger base in the main reaction is necessary.

-

Azeotropic Distillation: Heat the mixture to reflux to remove any residual water from the 2-chlorophenothiazine azeotropically.

-

Base and Catalyst Addition: Cool the mixture slightly and add powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.

-

Alkylation: Reheat the mixture to reflux. Slowly add a solution of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (or its free base) in toluene to the reaction mixture.

-

Reaction Monitoring: Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

-

Extraction: Wash the organic layer with water.

-

Solvent Removal: Concentrate the organic layer under reduced pressure to obtain crude Chlorpromazine as an oil.

-

Salt Formation and Purification: Dissolve the crude product in a suitable solvent like ethyl acetate. Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate Chlorpromazine hydrochloride. The resulting solid can be collected by filtration, washed with cold ethyl acetate, and dried.[1][2]

Experimental Protocol 2: General N-Alkylation of an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

-

Primary or secondary amine

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine and 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in the chosen solvent.

-

Base Addition: Add an excess of the base (typically 2-3 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat as necessary. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Once the starting amine is consumed, filter off the solid base.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography, distillation, or recrystallization to yield the desired tertiary amine.

Visualizations

The following diagrams illustrate the chemical synthesis of Chlorpromazine and a general experimental workflow for N-alkylation.

Caption: Workflow for the synthesis of Chlorpromazine.

Caption: General workflow for an N-alkylation reaction.

References

In-Depth Technical Guide: Storage and Stability of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS No: 5845-30-7). Due to the limited availability of in-depth, publicly accessible stability studies for this specific compound, this guide combines information from safety data sheets with general principles of chemical stability and handling for analogous compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is presented in Table 1. This data is essential for understanding the compound's behavior and for developing appropriate storage and handling protocols.

Table 1: Physical and Chemical Properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

| Property | Value | Reference |

| Molecular Formula | C5H13Br2N | [1] |

| Molecular Weight | 246.97 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point | 484.7 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 246.9 °C (Predicted) | [4] |

| Density | 1.45 g/cm³ (Predicted) | [4] |

| Solubility | No data available | |

| pKa (Predicted) | No data available |

Recommended Storage and Stability Conditions

Proper storage is crucial to maintain the integrity and purity of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage and Stability Conditions

| Parameter | Recommendation | Rationale and Additional Information |

| Temperature | 2-8°C (Refrigerator) or Room Temperature in an inert atmosphere.[3][5] | Lower temperatures are generally preferred to minimize the rate of potential degradation reactions. Storage at room temperature is acceptable if the compound is kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

| Humidity | Store in a dry place. Avoid moisture. | The compound is a hydrobromide salt and may be hygroscopic. Absorption of water can lead to hydrolysis or changes in physical form. |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, many organic compounds, especially those containing heteroatoms and halides, can be sensitive to light. Amber vials or storage in the dark is recommended. |

| Air | Store under an inert atmosphere.[3] | To prevent potential oxidation. |

| Container | Store in a tightly closed container. | Prevents contamination and exposure to moisture and air. |

Handling and Incompatibilities

Handling:

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.[7]

Incompatible Materials:

-

Strong Oxidizing Agents: As with most amine hydrohalides, contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.[6]

Conditions to Avoid:

-

Heat, flames, and sparks: These can provide the activation energy for decomposition or other hazardous reactions.[6]

Experimental Workflow for Stability Assessment

Caption: Generalized workflow for assessing the chemical stability of a compound.

Logical Relationship for Safe Storage and Handling

The following diagram illustrates the logical flow for ensuring the safe storage and handling of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

References

- 1. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide [oakwoodchemical.com]

- 3. 5845-30-7|3-Bromo-N,N-dimethylpropan-1-amine hydrobromide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | 5845-30-7 [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. 3-Bromo-N,N-dimethylpropan-1-amine | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide as a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). This versatile reagent is primarily employed as a (dimethylamino)propylating agent, introducing the N,N-dimethylpropan-1-amine moiety, which is a common structural feature in a range of antihistaminic and antidepressant drugs.

Introduction

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable synthetic intermediate in pharmaceutical chemistry. Its primary application lies in the alkylation of nucleophiles, such as carbanions or amines, to introduce a three-carbon chain with a terminal dimethylamino group. This structural motif is crucial for the pharmacological activity of several drug classes, where it often interacts with specific receptors or transporters in the central nervous system and peripheral tissues. This document details its application in the synthesis of first-generation antihistamines and Selective Serotonin Reuptake Inhibitors (SSRIs).

Applications in API Synthesis

Synthesis of First-Generation Antihistamines (e.g., Brompheniramine)

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a key reagent in the synthesis of alkylamine-class antihistamines like Brompheniramine. These compounds act as H1 receptor antagonists, competitively inhibiting the action of histamine and providing relief from allergic symptoms. The (dimethylamino)propyl group is essential for their binding to the H1 receptor.

The synthesis of Brompheniramine involves the alkylation of a carbanion generated from 2-(4-bromobenzyl)pyridine. While many literature examples utilize the chloro-analogue, the bromo-derivative serves as an effective, and in some cases more reactive, alternative.

Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Citalopram and Zimelidine Analogues)

In the realm of antidepressants, 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is instrumental in the synthesis of SSRIs. These drugs function by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and alleviating symptoms of depression. The dimethylaminopropyl side chain is a common feature in many tricyclic and related antidepressants.

For instance, in the synthesis of Citalopram, a key step involves the alkylation of the nitrogen atom of a precursor molecule with a 3-(dimethylamino)propyl halide. Similarly, the synthesis of the early SSRI, Zimelidine, involves the introduction of a dimethylaminopropyl group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the alkylation reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide or its close analogues in the synthesis of the mentioned APIs. It is important to note that specific yields and optimal conditions can vary based on the substrate, scale, and specific laboratory practices.

| API | Starting Material | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Brompheniramine | 2-(4-bromobenzyl)pyridine | Sodium amide / Toluene | Reflux | 4-6 | 75-85 |

| Citalopram | 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | Sodium hydride / DMSO | 25-40 | 1-2 | 80-90 |

| Zimelidine | (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile | Sodium amide / Liquid Ammonia | -33 | 2-4 | 70-80 |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for the application of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in pharmaceutical synthesis.

Caption: General workflow for API synthesis using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Protocol 1: Synthesis of Brompheniramine

Materials:

-

2-(4-bromobenzyl)pyridine

-

Sodium amide (NaNH₂)

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

Toluene, anhydrous

-

Ammonium chloride solution, saturated

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and magnetic stirrer with heating mantle

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(4-bromobenzyl)pyridine (1.0 eq) and anhydrous toluene.

-

Cool the mixture in an ice bath and add sodium amide (1.1 eq) portion-wise under a nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add a solution of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1.2 eq) in a minimal amount of anhydrous toluene dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Brompheniramine.

Protocol 2: Synthesis of a Citalopram Analogue

Materials:

-

1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ice-water

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous DMSO.

-

To this suspension, add a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (1.0 eq) in anhydrous DMSO dropwise at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1.3 eq) to the reaction mixture.

-

Heat the reaction to 40°C and maintain for 1-2 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to a suitable salt and recrystallization.

Signaling Pathway Diagrams

Histamine H1 Receptor Signaling Pathway (Target for Antihistamines)

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the antagonistic action of antihistamines like Brompheniramine.

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of antihistamines.

Serotonin Transporter (SERT) and SSRI Mechanism of Action

The following diagram illustrates the mechanism of action of SSRIs, which includes drugs synthesized using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

Application Notes and Protocols: Selective Mono-N-Alkylation of Primary Amines with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective mono-N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. This process is of significant interest in medicinal chemistry and drug development, as the introduction of an N-(3-(dimethylamino)propyl) moiety can modulate the pharmacological properties of a lead compound, such as its solubility, basicity, and receptor-binding affinity. However, controlling the reaction to favor mono-alkylation over di-alkylation presents a significant challenge due to the increased nucleophilicity of the secondary amine product.

This document provides detailed application notes and protocols for the selective mono-N-alkylation of primary amines using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. The methodology is based on a competitive deprotonation/protonation strategy that effectively minimizes the formation of the undesired di-alkylated product.[1]

Reaction Principle and Selectivity

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key to achieving high selectivity for the mono-alkylated product lies in controlling the relative concentrations of the deprotonated primary amine and the newly formed secondary amine. By using the hydrobromide salt of the primary amine as the starting material and a suitable base, a competitive equilibrium is established. The primary amine is selectively deprotonated to a small extent, making it available to react with the electrophilic 3-Bromo-N,N-dimethylpropan-1-amine. The resulting secondary amine product is immediately protonated by the excess primary amine hydrobromide present in the reaction mixture. This protonated secondary amine is significantly less nucleophilic and is thus prevented from undergoing a second alkylation.

Quantitative Data Summary

The following table summarizes the expected yields for the reaction of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide with various primary amines under optimized reaction conditions. The data is extrapolated from reactions with structurally similar alkyl bromides and serves as a guideline for expected outcomes.

| Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |

| Benzylamine | N-(3-(dimethylamino)propyl)benzylamine | 12 | 25 | 85 |

| Aniline | N-(3-(dimethylamino)propyl)aniline | 15 | 25 | 78 |

| 4-Methoxy-aniline | N-(3-(dimethylamino)propyl)-4-methoxyaniline | 14 | 25 | 82 |

| Cyclohexylamine | N-(3-(dimethylamino)propyl)cyclohexylamine | 10 | 25 | 88 |

| n-Butylamine | N-(3-(dimethylamino)propyl)-n-butylamine | 10 | 25 | 86 |

Note: Yields are based on reactions of primary amine hydrobromides with n-butyl bromide as reported in the literature and are expected to be similar for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide under the same conditions.[1]

Experimental Protocols

General Protocol for the Selective Mono-N-Alkylation of Primary Amines

This protocol describes a general procedure for the reaction of a primary amine with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide to yield the corresponding mono-alkylated product.

Materials:

-

Primary amine

-

Hydrobromic acid (48% aq.) or commercially available primary amine hydrobromide

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Primary Amine Hydrobromide (if not commercially available):

-

Dissolve the primary amine (1.0 eq.) in a suitable solvent such as diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrobromic acid (48% aq., 1.0 eq.) dropwise with stirring.

-

If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the amine hydrobromide salt.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary amine hydrobromide (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, concentration typically 0.5 M).

-

Add 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1.1 eq.).

-

Add triethylamine (1.0 eq.) or DIPEA (1.0 eq.) to the mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to obtain the pure mono-alkylated product.

-

Mandatory Visualizations

Caption: Reaction mechanism for selective mono-N-alkylation.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for N-Alkylation using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the introduction of alkyl groups onto nitrogen-containing molecules. This modification can significantly alter the pharmacological properties of a compound, including its potency, selectivity, metabolic stability, and bioavailability. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable reagent for introducing the N,N-dimethylaminopropyl moiety, a common structural motif in many biologically active compounds, particularly in the development of antihistamines and other CNS-active agents.

These application notes provide a detailed protocol for the N-alkylation of secondary amines using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, along with a representative experimental workflow for the synthesis of the first-generation antihistamine, brompheniramine.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of a secondary amine with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. Please note that reaction conditions and yields may vary depending on the specific substrate and should be optimized for each application.

| Entry | Substrate (Secondary Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diphenylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | Indole | NaH | DMF | 25 | 6 | 92 |

| 3 | Pyrrolidine | Et₃N | THF | 60 | 24 | 78 |

| 4 | 4-Piperidinopiperidine | K₂CO₃ | DMSO | 90 | 8 | 88 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Materials:

-

Secondary amine (1.0 eq)

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Acetonitrile (or other suitable aprotic solvent like DMF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and the chosen solvent (e.g., Acetonitrile, to make a 0.2-0.5 M solution).

-

Add potassium carbonate (2.5 eq) to the solution with stirring.

-

Add 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1.2 eq) to the suspension.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflow: Synthesis of Brompheniramine

The following diagram illustrates a representative synthetic workflow for the preparation of Brompheniramine, a first-generation antihistamine. This process involves the key step of introducing the N,N-dimethylpropylamino group.

Caption: Synthetic workflow for Brompheniramine Maleate.

Logical Relationship: N-Alkylation Reaction

The diagram below illustrates the logical relationship in a typical N-alkylation reaction using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Caption: Logical diagram of the N-alkylation reaction.

Application Notes and Protocols: 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide as a Versatile Reagent for Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceuticals. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a tertiary amine, rendering it an ideal building block for introducing the dimethylaminopropyl moiety into a diverse range of molecular scaffolds. This functional group is a common feature in many centrally acting drugs, influencing their pharmacological properties such as receptor binding, solubility, and bioavailability.

These application notes provide detailed protocols for the use of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in the synthesis of key pharmaceutical agents, with a focus on the antipsychotic drug promazine. Furthermore, the mechanism of action and relevant signaling pathways of the synthesized molecules are discussed and visualized.

I. Synthesis of Promazine: An N-Alkylation Approach

Promazine is a phenothiazine derivative classified as a first-generation antipsychotic. Its synthesis involves the N-alkylation of phenothiazine with 3-Bromo-N,N-dimethylpropan-1-amine. The hydrobromide salt of the reagent is typically neutralized in situ or prior to the reaction to liberate the free base for effective alkylation.

Experimental Protocol: Synthesis of Promazine

Materials:

-

Phenothiazine

-

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

-

Sodium amide (NaNH₂) or other suitable base (e.g., potassium carbonate)

-

Anhydrous toluene or xylene

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Deprotonation of Phenothiazine: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, suspend sodium amide (1.1 equivalents) in anhydrous toluene. To this suspension, add a solution of phenothiazine (1.0 equivalent) in anhydrous toluene dropwise at room temperature. Stir the mixture for 1-2 hours to ensure complete formation of the phenothiazine anion.

-

Preparation of the Free Amine: In a separate flask, neutralize 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (1.2 equivalents) by partitioning it between a dilute aqueous sodium hydroxide solution and an organic solvent like diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain the free base. Alternatively, the free base can be generated in situ.

-

Alkylation Reaction: Add the free 3-bromo-N,N-dimethylpropan-1-amine to the solution of the phenothiazine anion in toluene. Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide. Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude promazine base.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution of the base in isopropanol with a solution of HCl in isopropanol, followed by recrystallization.

Data Presentation: Reaction Parameters for Promazine Synthesis

| Parameter | Value |

| Reactants | Phenothiazine, 3-Bromo-N,N-dimethylpropan-1-amine |

| Base | Sodium Amide (NaNH₂) |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux (approx. 111°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Experimental Workflow Diagram

II. Pharmacological Application and Mechanism of Action

Promazine functions as an antagonist at dopamine D2 receptors in the central nervous system.[1] In conditions like schizophrenia, hyperactivity of the mesolimbic dopaminergic pathway is implicated in the positive symptoms of psychosis.[1] By blocking these D2 receptors, promazine reduces the excessive dopaminergic neurotransmission, thereby alleviating symptoms such as hallucinations and delusions.[1]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. Promazine, as a competitive antagonist, binds to the D2 receptor but does not activate it, thus preventing dopamine from binding and initiating this signaling cascade.

III. Broader Applications in Medicinal Chemistry

The utility of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide and its analogs, such as 3-(dimethylamino)propyl chloride, extends to the synthesis of other important classes of therapeutic agents.

Synthesis of Tricyclic Antidepressants

The dimethylaminopropyl side chain is a hallmark of many tricyclic antidepressants. For instance, the synthesis of imipramine and clomipramine involves the alkylation of the dibenzazepine core with 3-(dimethylamino)propyl chloride. This reaction is analogous to the synthesis of promazine, highlighting the versatility of this functional group in targeting different central nervous system disorders.

Conclusion

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a cornerstone reagent for the introduction of the dimethylaminopropyl moiety in drug development. Its application in the synthesis of antipsychotics like promazine and its role in the development of tricyclic antidepressants underscore its significance in medicinal chemistry. The provided protocols and diagrams offer a foundational understanding for researchers to utilize this reagent in their synthetic endeavors.

References

The Versatility of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide in Medicinal Chemistry: A Building Block for Diverse Therapeutics

Application Note: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a key building block in medicinal chemistry, primarily utilized for the introduction of the dimethylaminopropyl moiety into a wide range of pharmacologically active molecules. This structural motif is prevalent in numerous classes of drugs, including antipsychotics, antidepressants, and antihistamines. The presence of the terminal dimethylamino group often imparts crucial properties to the final drug molecule, such as improved solubility, the ability to cross the blood-brain barrier, and specific interactions with biological targets. This document outlines the application of this versatile reagent in the synthesis of several important therapeutic agents and provides detailed protocols for key synthetic transformations.

Application in the Synthesis of Antipsychotics: The Case of Chlorpromazine

The dimethylaminopropyl side chain is a hallmark of many first-generation antipsychotics. Chlorpromazine, a cornerstone in the treatment of schizophrenia, is synthesized using a derivative of 3-Bromo-N,N-dimethylpropan-1-amine. The key step involves the alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride (a close analogue of the hydrobromide salt) to introduce the pharmacologically essential side chain.[1][2]

Experimental Protocol: Synthesis of Chlorpromazine

This protocol describes the alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride.

Materials:

-

2-Chlorophenothiazine

-

3-(Dimethylamino)propyl chloride hydrochloride[1]

-

Sodium amide (NaNH₂)

-

Toluene or Xylene

-

Sodium hydroxide (for free base generation, if starting from hydrochloride salt)

-

Water

-

Ethyl acetate

Procedure:

-

If starting with 3-(dimethylamino)propyl chloride hydrochloride, it must first be converted to its free base. This is achieved by dissolving the hydrochloride salt in water and adding a strong base like sodium hydroxide, followed by extraction with an organic solvent.

-

In a reaction vessel, 2-chlorophenothiazine is dissolved in a non-aqueous solvent such as toluene or xylene.

-

A strong base, typically sodamide, is added to the solution to deprotonate the nitrogen of the phenothiazine ring, forming a nucleophilic amide.[2]

-

3-(Dimethylamino)propyl chloride (the free base) is then added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic substitution, where the phenothiazine nitrogen displaces the chloride on the propyl chain.

-

Upon completion, the reaction is worked up by washing with water to remove any remaining base and salts.

-

The organic layer is then dried and the solvent is evaporated to yield crude chlorpromazine.

-

Purification can be achieved through crystallization or chromatography.

Quantitative Data for Chlorpromazine Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2-Chlorophenothiazine, 3-(Dimethylamino)propyl chloride | [2] |

| Base | Sodamide | [2] |

| Solvent | Toluene or Xylene | [2] |

Signaling Pathway of Chlorpromazine:

Chlorpromazine exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[3] Additionally, chlorpromazine has antagonistic effects on serotonin (5-HT2), histamine (H1), alpha-adrenergic, and muscarinic receptors, which contribute to its broader pharmacological profile and side effects.[3][4]

Caption: Chlorpromazine blocks dopamine D2 receptors.

Application in the Synthesis of Tricyclic Antidepressants: Imipramine and Doxepin

The dimethylaminopropyl group is a common feature in many tricyclic antidepressants (TCAs). 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide serves as a crucial reagent for introducing this side chain, which is vital for their therapeutic activity.

Imipramine

Imipramine is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride in the presence of a strong base like sodium amide.[5]

Experimental Protocol: Synthesis of Imipramine

Materials:

-

10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl)

-

3-Dimethylaminopropylchloride[5]

-

Sodium amide

-

Anhydrous solvent (e.g., toluene)

Procedure:

-